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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)benzoic acid

Cat. No.: B1299055 Get Quote

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-(Thiophen-2-
yl)benzoic Acid

Introduction
4-(Thiophen-2-yl)benzoic acid, with the chemical formula C₁₁H₈O₂S, is a bifunctional organic

compound that incorporates both a thiophene and a benzoic acid moiety.[1][2] This molecular

scaffold is of significant interest to researchers in medicinal chemistry and materials science. Its

structural rigidity, potential for hydrogen bonding, and the electronic properties endowed by the

sulfur-containing heterocycle make it a valuable building block for the synthesis of novel

pharmaceutical agents and functional organic materials.[3][4] This guide provides a detailed

examination of its molecular structure, bonding characteristics, and the experimental protocols

used for its characterization.

Molecular Structure and Bonding
The structure of 4-(Thiophen-2-yl)benzoic acid consists of a benzoic acid ring system where

the hydrogen atom at the para-position (position 4) is substituted with a thiophene ring linked at

its 2-position.

Planarity and Conformation: The molecule is composed of two aromatic rings, thiophene and

benzene, connected by a single carbon-carbon bond. While both rings are individually

planar, free rotation can occur around the interconnecting C-C bond. The overall
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conformation of the molecule is determined by the dihedral angle between the planes of the

two rings. This angle results from a balance between two opposing factors:

Electronic Effects: Conjugation between the π-electron systems of the two rings favors a

planar conformation to maximize orbital overlap.

Steric Effects: Repulsion between the ortho-hydrogens on the benzene ring and the

hydrogen at the 3-position of the thiophene ring introduces steric strain, which favors a

twisted, non-planar conformation.

While specific crystallographic data for this molecule is not readily available, studies on

structurally similar compounds, such as 4-(2-Thienylmethyleneamino)benzoic acid, show a

significant dihedral angle of 41.91° between the benzene and thiophene rings.[5] This

suggests that 4-(Thiophen-2-yl)benzoic acid likely adopts a non-planar conformation in the

solid state.

Bonding Characteristics:

Thiophene Ring: This five-membered aromatic heterocycle contains four carbon atoms

and one sulfur atom. The bonding involves delocalized π-electrons across the ring, which

imparts aromatic stability. The C-S bond is a key feature, influencing the ring's electronic

properties.

Benzene Ring: A stable six-membered aromatic carbocycle with a delocalized π-system.

Carboxylic Acid Group: This functional group (-COOH) is attached to the benzene ring. It is

characterized by a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond

(C-OH). The acidic proton of the hydroxyl group allows the molecule to participate in

hydrogen bonding, often leading to the formation of hydrogen-bonded dimers in the solid

state, a common feature for carboxylic acids.[6][7]

Data Presentation
Quantitative data for 4-(Thiophen-2-yl)benzoic acid is summarized in the following tables.

Table 1: General and Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2971023/
https://www.benchchem.com/product/b1299055?utm_src=pdf-body
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://www.researchgate.net/figure/R-spectra-of-benzoic-acid-in-the-regions-of-O-H-a-and-CO-b-stretching-vibrations-1_fig1_257577735
https://www.benchchem.com/product/b1299055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₁₁H₈O₂S [2]

Molecular Weight 204.25 g/mol

CAS Number 29886-62-2

Appearance Solid

Melting Point 238-243 °C

SMILES
C1=CSC(=C1)C2=CC=C(C=C

2)C(=O)O
[1]

| InChIKey | CVDUBQJEQNRCIZ-UHFFFAOYSA-N |[2] |

Table 2: Spectroscopic Data

Technique Data Reference

¹H NMR

(400 MHz, DMSO-d₆) δ
13.11 (s, 1H, -COOH), 8.63
(s, 1H), 8.12 (d, J = 8.0 Hz,
1H), 8.05 – 7.97 (m, 3H),
7.70 – 7.55 (m, 2H)

[8]

¹³C NMR

(101 MHz, DMSO-d₆) δ

172.67, 140.15, 137.36,

135.82, 134.50, 133.54,

133.39, 133.28, 132.87,

132.02, 130.38

[8]

IR (Infrared)

Characteristic absorptions

expected: ~3300-2500 cm⁻¹

(O-H stretch, broad, carboxylic

acid), ~1700-1680 cm⁻¹ (C=O

stretch, carboxylic acid),

~1600-1450 cm⁻¹ (C=C

aromatic stretch)

[6][7]
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| Mass Spectrometry | Monoisotopic Mass: 204.0245 Da. Predicted [M+H]⁺ m/z: 205.03178 |[1]

|

Experimental Protocols
Synthesis
The synthesis of 4-(Thiophen-2-yl)benzoic acid typically involves a cross-coupling reaction,

such as a Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon

bonds between aromatic rings.[3]

Protocol: Suzuki-Miyaura Coupling

Reactants: 4-Carboxyphenylboronic acid and 2-bromothiophene are used as the coupling

partners.

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄],

is employed.

Base and Solvent: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or

potassium carbonate (K₂CO₃), is required. The reaction is run in a solvent mixture, such as

toluene/ethanol/water or dioxane/water.

Procedure: a. To a reaction flask purged with an inert gas (e.g., argon or nitrogen), add 4-

carboxyphenylboronic acid, 2-bromothiophene, the palladium catalyst, and the solvent

system. b. Add the aqueous base solution to the mixture. c. Heat the reaction mixture under

reflux (typically 80-100 °C) with stirring for several hours (e.g., 12-24 hours). d. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification: a. After the reaction is complete, cool the mixture to room

temperature. b. Acidify the aqueous layer with an acid like HCl to precipitate the product. c.

Filter the resulting solid, wash it with water, and then with a non-polar solvent like hexane to

remove impurities. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol or

acetic acid) to obtain pure 4-(Thiophen-2-yl)benzoic acid.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure by analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent

(e.g., DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

Process the data to identify chemical shifts (δ), coupling constants (J), and integration

values, which are then correlated to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

Prepare a sample by mixing a small amount of the compound with dry potassium bromide

(KBr) and pressing it into a thin pellet. Alternatively, a thin film or a solution can be used.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Analyze the spectrum for characteristic absorption bands corresponding to the O-H and

C=O groups of the carboxylic acid and the C=C bonds of the aromatic rings.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology:

Introduce a small amount of the sample into the mass spectrometer, typically using an

electrospray ionization (ESI) source.

Acquire the mass spectrum in positive or negative ion mode.
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Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its mass-to-charge ratio

(m/z) with the calculated molecular weight. High-resolution mass spectrometry (HRMS)

can be used to confirm the exact molecular formula.

X-Ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, including bond

lengths, bond angles, and the dihedral angle between the rings.[10][11]

Methodology:

Grow single crystals of the compound, which is often the most challenging step. This is

typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

Mount a suitable crystal on a goniometer.

Collect X-ray diffraction data at a controlled temperature (often 100 K) using a

diffractometer, frequently at a synchrotron source for high resolution.[12]

Process the diffraction data and solve the crystal structure using specialized software to

generate a three-dimensional model of the molecule.

Visualizations
Caption: Molecular structure of 4-(Thiophen-2-yl)benzoic acid.
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Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura coupling synthesis.
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Caption: Workflow for the analytical characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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